1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline 1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
Brand Name: Vulcanchem
CAS No.: 110719-57-8
VCID: VC20800238
InChI: InChI=1S/C17H18FN3O2/c18-14-7-13-15(8-16(14)20-5-3-19-4-6-20)21(12-1-2-12)9-11(10-22)17(13)23/h7-10,12,19H,1-6H2
SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C=O
Molecular Formula: C17H18FN3O2
Molecular Weight: 315.34 g/mol

1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline

CAS No.: 110719-57-8

Cat. No.: VC20800238

Molecular Formula: C17H18FN3O2

Molecular Weight: 315.34 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline - 110719-57-8

Specification

CAS No. 110719-57-8
Molecular Formula C17H18FN3O2
Molecular Weight 315.34 g/mol
IUPAC Name 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbaldehyde
Standard InChI InChI=1S/C17H18FN3O2/c18-14-7-13-15(8-16(14)20-5-3-19-4-6-20)21(12-1-2-12)9-11(10-22)17(13)23/h7-10,12,19H,1-6H2
Standard InChI Key VONPFCWZOZLFSZ-UHFFFAOYSA-N
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C=O
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator